

Application Notes and Protocols for PF-4363467 in In Vivo Rat Studies

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Compound of Interest

Compound Name: PF-4363467

Cat. No.: B15618962

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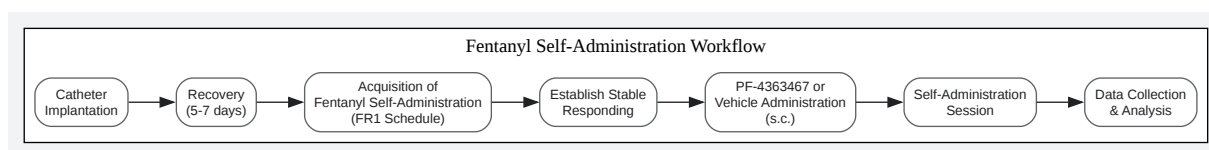
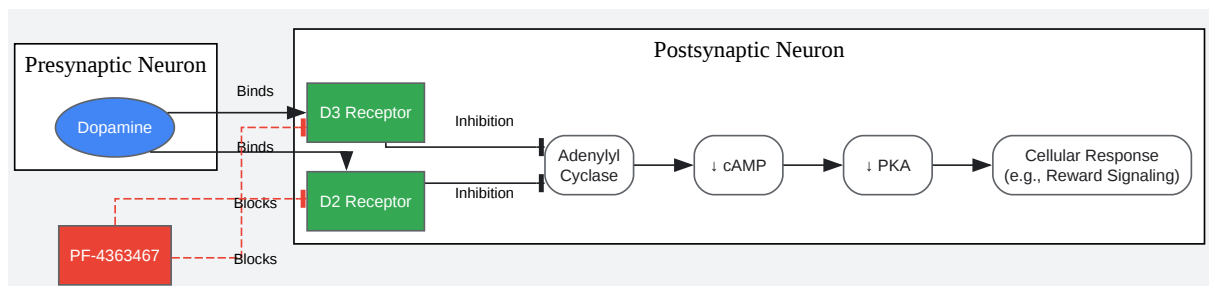
Introduction

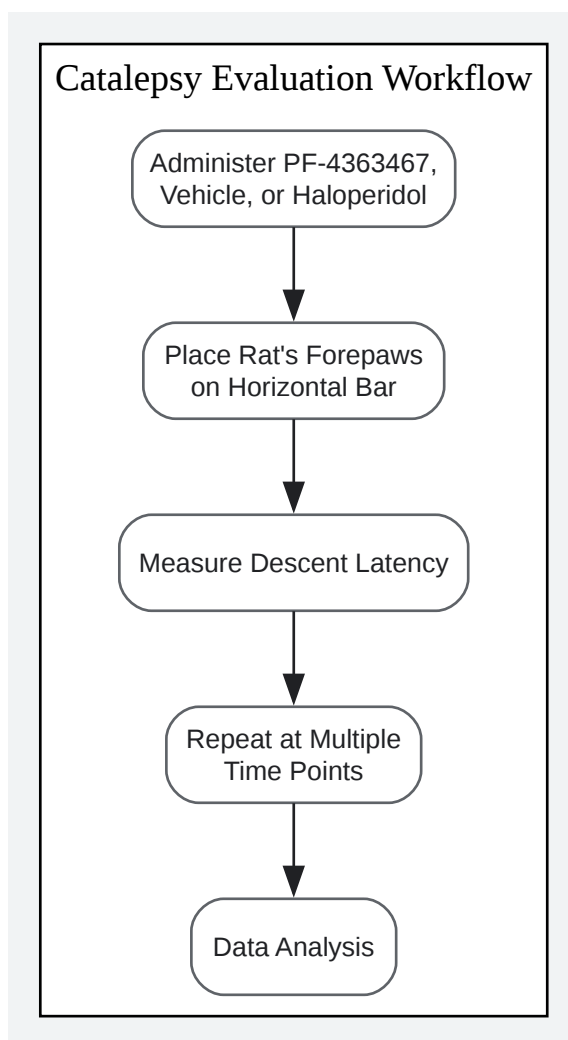
PF-4363467 is a potent and selective dopamine D3/D2 receptor antagonist. It exhibits a significantly higher affinity for the D3 receptor ($K_i = 3.1$ nM) compared to the D2 receptor ($K_i = 692$ nM). This pharmacological profile makes it a valuable research tool for investigating the roles of D3 and D2 receptors in various physiological and pathological processes, particularly in the context of substance use disorders. Preclinical studies have demonstrated its efficacy in reducing opioid-seeking behaviors in rats without inducing the extrapyramidal side effects commonly associated with less selective D2 receptor antagonists.

These application notes provide detailed protocols for utilizing **PF-4363467** in common in vivo rat models, including fentanyl self-administration, locomotor activity assessment, and catalepsy evaluation.

Mechanism of Action

PF-4363467 acts as an antagonist at both dopamine D3 and D2 receptors. Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. D2-like receptors (D2, D3, and D4) are typically coupled to G_i/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, **PF-4363467** modulates dopaminergic signaling, which is implicated in reward, motivation, and motor control.





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